An In-depth Technical Guide to H-Asp(Obzl)-OtBu.HCl: Properties, Structure, and Application in Peptide Synthesis
An In-depth Technical Guide to H-Asp(Obzl)-OtBu.HCl: Properties, Structure, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and application of L-Aspartic acid β-benzyl ester α-tert-butyl ester hydrochloride (H-Asp(Obzl)-OtBu.HCl). This compound is a critical building block in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS) for the introduction of a protected aspartic acid residue into a peptide sequence.
Chemical Properties and Structure
H-Asp(Obzl)-OtBu.HCl is a derivative of the amino acid L-aspartic acid where the α-carboxyl group is protected as a tert-butyl ester, the β-carboxyl group is protected as a benzyl ester, and the α-amino group is present as a hydrochloride salt. This strategic protection allows for its controlled use in peptide synthesis.[1]
Table 1: Chemical and Physical Properties of H-Asp(Obzl)-OtBu.HCl
| Property | Value | Source(s) |
| IUPAC Name | (S)-4-Benzyl 1-tert-butyl 2-aminosuccinate hydrochloride | N/A |
| Synonyms | L-Aspartic acid 4-benzyl ester 1-tert-butyl ester hydrochloride, H-L-Asp(OBzl)-OtBu.HCl | N/A |
| CAS Number | 52615-97-1 | [2] |
| Molecular Formula | C15H22ClNO4 | [2] |
| Molecular Weight | 315.79 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 109-119 °C | [3] |
| Boiling Point | 381.3 ± 32.0 °C (Predicted) | |
| Density | 1.122 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in DMSO (100 mg/mL) | [2] |
Chemical Structure
The structure of H-Asp(Obzl)-OtBu.HCl features two key protecting groups: the acid-labile tert-butyl (tBu) group and the benzyl (Bzl) group, which can be removed under different conditions, such as catalytic hydrogenation. This differential protection is crucial for complex peptide synthesis strategies.
Figure 1: Chemical Structure of H-Asp(Obzl)-OtBu.HCl
Caption: Chemical structure of H-Asp(Obzl)-OtBu.HCl.
Experimental Protocols
H-Asp(Obzl)-OtBu.HCl is primarily used as a precursor for N-α-Fmoc-Asp(OBzl)-OtBu in solid-phase peptide synthesis (SPPS). The following protocols outline the key steps in utilizing this type of protected amino acid in a typical Fmoc/tBu SPPS workflow.
The synthesis of H-Asp(Obzl)-OtBu.HCl generally involves the selective esterification of L-aspartic acid. A common approach is the protection of the α-amino group (e.g., with a benzyloxycarbonyl group, Z), followed by esterification of the carboxyl groups and subsequent deprotection of the amino group.
For incorporation into a peptide chain, the free amino group of H-Asp(Obzl)-OtBu.HCl must first be protected, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The resulting Fmoc-Asp(OBzl)-OtBu is then used in the SPPS cycles.
3.2.1. Resin Swelling
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Place the desired amount of resin (e.g., Rink amide resin) in a reaction vessel.
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Add N,N-dimethylformamide (DMF) to the resin.
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Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
3.2.2. Fmoc Deprotection
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Drain the DMF from the swollen resin.
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Add a solution of 20% piperidine in DMF to the resin.
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Agitate the mixture at room temperature for 5-10 minutes.
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Drain the deprotection solution.
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Repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.
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Wash the resin thoroughly with DMF to remove residual piperidine.
3.2.3. Amino Acid Coupling
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Dissolve the Fmoc-protected amino acid (e.g., Fmoc-Asp(OBzl)-OtBu) and a coupling agent (e.g., HCTU) in DMF.
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Add a base, such as N,N-Diisopropylethylamine (DIEA), to the solution to activate the amino acid.
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Add the activated amino acid mixture to the deprotected peptide-resin.
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Agitate the reaction mixture for 1-2 hours at room temperature.
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After the coupling is complete, wash the resin with DMF.
3.2.4. Cleavage and Deprotection
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After the full peptide sequence is assembled, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
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Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail for tBu-based protection is trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
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Add the cleavage cocktail to the peptide-resin and agitate for 1.5 to 2 hours at room temperature.
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Filter the mixture to separate the resin.
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Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
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Collect the precipitated peptide by centrifugation and wash it with cold ether.
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Dry the crude peptide under vacuum.
3.2.5. Purification
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Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
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Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile in water containing 0.1% TFA.
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Collect the fractions containing the pure peptide.
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Confirm the purity of the fractions by analytical RP-HPLC.
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Pool the pure fractions and lyophilize to obtain the final peptide product.
Workflow Visualization
The following diagram illustrates the general workflow of solid-phase peptide synthesis (SPPS), the primary application for which H-Asp(Obzl)-OtBu.HCl is a precursor.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion
H-Asp(Obzl)-OtBu.HCl, and its N-α-Fmoc protected form, are indispensable reagents in modern peptide synthesis. The orthogonal protection of the α- and β-carboxyl groups allows for flexible and efficient synthesis of complex peptides. A thorough understanding of its chemical properties and the experimental protocols for its use in SPPS is crucial for researchers and professionals in drug development and biochemical research to achieve high-purity peptides for their downstream applications.
